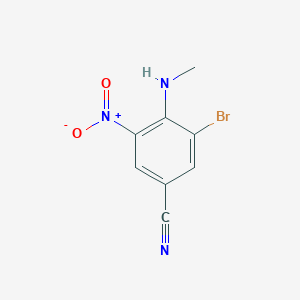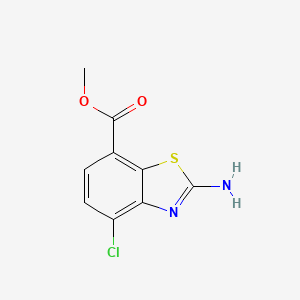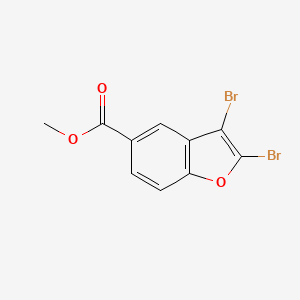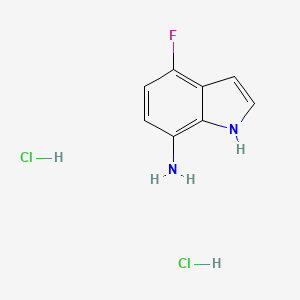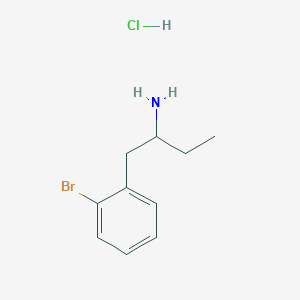
1-(2-Bromophenyl)butan-2-amine hydrochloride
描述
1-(2-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the CAS Number: 1379944-29-2 . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride . It is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2-Bromophenyl)butan-2-amine hydrochloride is 1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)butan-2-amine hydrochloride is a powder . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride .科学研究应用
Biocatalytic Reductive Amination
- Summary of Application: This process involves the use of amine dehydrogenases (AmDHs) to synthesize short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .
- Methods of Application: The process involves the use of wild-type AmDHs for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
- Results or Outcomes: The process was successful in synthesizing (S)-1-methoxypropan-2-amine (98.1% enantioselectivity), (S)-3-aminobutan-1-ol (99.5% enantioselectivity), (3S)-3-aminobutan-2-ol (99.4% enantioselectivity), and (S)-butan-2-amine (93.6% enantioselectivity) with Msme AmDH .
Synthesis of Quinazoline Derivatives
- Summary of Application: Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
- Methods of Application: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This includes transition metal-catalyzed reactions, C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .
- Results or Outcomes: The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .
Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives have shown significant clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
- Methods of Application: Various bioactive aromatic compounds containing the indole nucleus have been synthesized for screening different pharmacological activities . These compounds have been found in many important synthetic drug molecules .
- Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Synthesis of Short Chiral Alkyl Amines and Amino Alcohols
- Summary of Application: This process involves the use of native amine dehydrogenases to access short chiral alkyl amines and amino alcohols . These compounds are key in the chemical industry and are precursors of various pharmaceuticals .
- Methods of Application: The process involves the use of native amine dehydrogenases for the synthesis of these compounds . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
- Results or Outcomes: The process was successful in synthesizing several compounds, including (S)-1-methoxypropan-2-amine (98.1% enantioselectivity), (S)-3-aminobutan-1-ol (99.5% enantioselectivity), (3S)-3-aminobutan-2-ol (99.4% enantioselectivity), and (S)-butan-2-amine (93.6% enantioselectivity) with Msme AmDH .
Antiviral Activity of Indole Derivatives
- Summary of Application: Indole derivatives have shown significant clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
- Methods of Application: Various bioactive aromatic compounds containing the indole nucleus have been synthesized for screening different pharmacological activities . These compounds have been found in many important synthetic drug molecules .
- Results or Outcomes: Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Borinic Acid Derivatives
- Summary of Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of … .
- Results or Outcomes: The details of the results or outcomes obtained are not specified in the source .
安全和危害
属性
IUPAC Name |
1-(2-bromophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDAHWLRQANFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



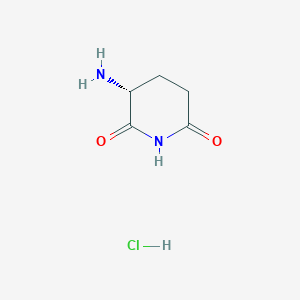
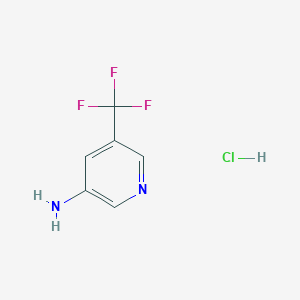




![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)
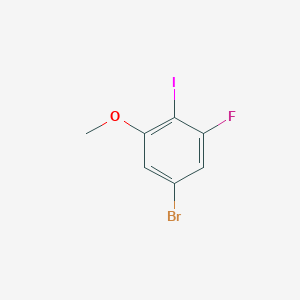
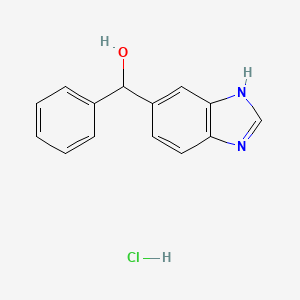
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)
